molecular formula C22H25NO4 B6254921 (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanoic acid CAS No. 2219353-70-3

(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanoic acid

Cat. No. B6254921
CAS RN: 2219353-70-3
M. Wt: 367.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanoic acid, also known as (3R)-F-PAM, is a synthetic molecule that has been used in a variety of scientific research applications. It is a non-peptide, small molecule inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of incretin hormones. Inhibition of DPP-IV has been linked to several physiological effects, including improved glucose homeostasis and reduced food intake. This molecule has been studied extensively in laboratory experiments and animal models, and has been used to investigate the role of DPP-IV in various physiological processes.

Scientific Research Applications

(3R)-F-PAM has been used in a variety of scientific research applications. It has been used as an inhibitor of DPP-IV for the study of incretin hormones and their role in metabolic regulation. It has also been used as a tool to investigate the role of DPP-IV in other physiological processes, such as inflammation and cancer. In addition, (3R)-F-PAM has been used to study the pharmacology of DPP-IV inhibitors and their potential therapeutic applications.

Mechanism of Action

(3R)-F-PAM is a non-peptide, small molecule inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV). DPP-IV is an enzyme that is involved in the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP). By inhibiting DPP-IV, (3R)-F-PAM increases the concentration of these hormones in the body, leading to improved glucose homeostasis and reduced food intake.
Biochemical and Physiological Effects
The inhibition of DPP-IV by (3R)-F-PAM has been linked to several biochemical and physiological effects. In animal models, (3R)-F-PAM has been shown to improve glucose homeostasis by increasing the circulating levels of GLP-1 and GIP. It has also been shown to reduce food intake, likely due to its effects on incretin hormones. In addition, (3R)-F-PAM has been shown to reduce inflammation and to have anti-cancer properties.

Advantages and Limitations for Lab Experiments

(3R)-F-PAM has several advantages for laboratory experiments. It is a non-peptide, small molecule inhibitor of DPP-IV, which is advantageous as peptide-based inhibitors are often difficult to synthesize and purify. In addition, (3R)-F-PAM is relatively stable and has a high affinity for DPP-IV, which makes it an ideal tool for studying the role of DPP-IV in various physiological processes. However, (3R)-F-PAM also has some limitations. It is not as potent as some other DPP-IV inhibitors, and its effects on glucose homeostasis and food intake may not be as pronounced as those of other inhibitors.

Future Directions

The potential future directions for (3R)-F-PAM are numerous. Further studies are needed to investigate its effects on other physiological processes, such as inflammation and cancer. In addition, the pharmacology of (3R)-F-PAM and other DPP-IV inhibitors needs to be explored in greater detail. Finally, (3R)-F-PAM could be used as a tool to develop more potent and selective DPP-IV inhibitors for therapeutic applications.

Synthesis Methods

The synthesis of (3R)-F-PAM has been reported in several publications. In general, the synthesis involves the reaction of a protected amino acid derivative with a fluoren-9-ylmethoxycarbonyl chloride and 4,4-dimethylpentanoic acid in the presence of a base. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at room temperature. The resulting product is then isolated by column chromatography and purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanoic acid involves the protection of the amine group, followed by the coupling of the protected amine with the acid. The fluorenylmethoxycarbonyl (Fmoc) group will be used to protect the amine group, and the coupling reaction will be carried out using a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC). The final step will involve the removal of the Fmoc group to reveal the free amine group.", "Starting Materials": [ "4,4-dimethylpentanoic acid", "9H-fluorene-9-methanol", "N,N-dimethylformamide (DMF)", "N,N-diisopropylethylamine (DIPEA)", "N,N'-diisopropylcarbodiimide (DIC)", "Fmoc-protected amino acid" ], "Reaction": [ "Step 1: Protection of the amine group with Fmoc-Cl in the presence of DIPEA and DMF", "Step 2: Coupling of the Fmoc-protected amine with 4,4-dimethylpentanoic acid using DIC or DCC as a coupling reagent in the presence of DMF", "Step 3: Removal of the Fmoc group using piperidine in DMF to reveal the free amine group" ] }

CAS RN

2219353-70-3

Product Name

(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylpentanoic acid

Molecular Formula

C22H25NO4

Molecular Weight

367.4

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.